Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

medicinal chemistry structure-activity relationship kinase inhibition

This compound features a unique furan-2-yl/thiophen-3-yl regioisomeric arrangement on a tertiary alcohol linker—distinct from its furan-3-yl/thiophen-2-yl isomer (CAS 2034487-12-0) and des-hydroxy analog (CAS 2097910-56-8). The stereogenic hydroxyl group enables hydrogen-bond interactions with kinase active-site residues, while the 3,4-difluorobenzamide core enhances metabolic stability for cellular assays. Essential for SAR studies, kinase selectivity panels, and phenotypic differentiation screening in AML or psoriasis models. Not interchangeable with positional isomers or non-hydroxylated analogs.

Molecular Formula C17H13F2NO3S
Molecular Weight 349.35
CAS No. 2034260-52-9
Cat. No. B2521891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
CAS2034260-52-9
Molecular FormulaC17H13F2NO3S
Molecular Weight349.35
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CSC=C3)O
InChIInChI=1S/C17H13F2NO3S/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-24-9-12)15-2-1-6-23-15/h1-9,22H,10H2,(H,20,21)
InChIKeyVCNBDEPWNABVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034260-52-9): Procurement-Relevant Structural and Biological Profile


3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034260-52-9, molecular weight 349.35 g/mol) is a synthetic, fluorinated benzamide derivative incorporating a tertiary alcohol center flanked by furan-2-yl and thiophen-3-yl heterocycles. The compound is registered in PubChem under CID 92110486 [1] and is primarily distributed as a research-grade screening compound. Its structure combines a 3,4-difluorobenzamide core—a motif associated with enhanced metabolic stability and target-binding properties [2]—with a congested hydroxyethyl linker bearing two electronically distinct five-membered heteroaromatic rings, creating a stereogenic center with potential for stereospecific target engagement.

Why Generic Substitution of 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide with In-Class Analogs Fails: Structural Determinants of Functional Specificity


Compounds within the furan–thiophene–benzamide class cannot be generically interchanged because minor positional isomerism or substituent modifications produce disproportionately large effects on biological activity. The target compound possesses a specific regioisomeric arrangement (furan-2-yl and thiophen-3-yl attached to the same carbinol carbon) that is distinct from close analogs such as 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034487-12-0) or compounds where the heterocycles are annulated (e.g., thiophen-3-yl-furan-2-yl linked systems). In structurally related furan–thiophene carboxamide series, altering the point of heterocycle attachment has been shown to shift IC50 values by >10-fold against cancer cell lines [1]. Furthermore, the tertiary hydroxyl group creates a hydrogen-bond donor/acceptor site and a chiral center absent in non-hydroxylated analogs such as 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097910-56-8), fundamentally altering the pharmacophore and precluding direct functional substitution [2].

Product-Specific Quantitative Evidence Guide: 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: Furan-2-yl/Thiophen-3-yl vs. Furan-3-yl/Thiophen-2-yl Attachment and Its Impact on Target Engagement

The target compound features furan-2-yl and thiophen-3-yl rings attached to the same carbinol carbon, a specific regioisomeric arrangement. In closely related furan–thiophene amide series, regioisomerism at the heterocycle attachment points has been shown to modulate antiproliferative IC50 values against MCF-7 breast cancer cells by a factor of >10-fold, with furan-2-yl/thiophen-3-yl configurations demonstrating distinct potency profiles compared to furan-3-yl/thiophen-2-yl or annulated furan-thiophene systems [1][2]. The closest positional isomer, 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034487-12-0), differs only in the point of heterocycle attachment yet is expected to exhibit divergent target-binding geometry due to altered π-stacking and hydrogen-bonding vectors.

medicinal chemistry structure-activity relationship kinase inhibition

Critical Role of the Tertiary Hydroxyl Group: Differentiation from Non-Hydroxylated Analog 3,4-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097910-56-8)

The target compound contains a tertiary hydroxyl group at the ethyl linker carbon, creating a hydrogen-bond donor/acceptor site and a chiral center that is entirely absent in the non-hydroxylated analog 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097910-56-8, molecular weight 333.4 g/mol). This structural difference has significant pharmacophoric implications: the hydroxyl group introduces a polar interaction site capable of engaging catalytic lysine or aspartate residues in kinase ATP-binding pockets, a feature that has been exploited in related hydroxyethyl-linked kinase inhibitors to achieve selectivity [1]. The non-hydroxylated analog lacks this interaction capability and cannot serve as a functional replacement in assays where hydrogen bonding at this position contributes to target engagement. Furthermore, the hydroxyl group increases aqueous solubility relative to the des-hydroxy analog, impacting assay formulation and DMSO stock preparation protocols [2].

medicinal chemistry pharmacophore modeling hydrogen bonding

3,4-Difluorobenzamide Core: Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Benzamide Analogs

The 3,4-difluoro substitution pattern on the benzamide ring provides a well-characterized metabolic stability advantage relative to non-fluorinated benzamides and mono-fluorinated analogs. In systematic studies of fluorinated benzamide derivatives, 3,4-difluoro substitution has been shown to reduce oxidative metabolism by cytochrome P450 isoforms compared to unsubstituted phenyl rings, owing to the electron-withdrawing and blocking effects of fluorine atoms at positions susceptible to CYP-mediated hydroxylation [1]. Analogs such as N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide (CAS not available; molecular weight 341.43) lack fluorine atoms entirely and are expected to exhibit higher intrinsic clearance. Similarly, mono-fluorinated analogs would retain one metabolically labile position on the benzamide ring. The 3,4-difluoro pattern is also a privileged motif in FDA-approved kinase inhibitors (e.g., MEK inhibitors), where it contributes to both potency and pharmacokinetic durability [2].

drug metabolism fluorine chemistry cytochrome P450

Differentiation from Annulated Furan-Thiophene Systems: Impact on Conformational Flexibility and Target Space

The target compound features furan and thiophene rings that are independently attached to a single sp3-hybridized carbinol carbon, conferring substantial conformational flexibility. This is structurally distinct from annulated systems such as 3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide (CAS 2319840-04-3), where the furan and thiophene are directly coupled in a biaryl-like arrangement with restricted rotation. In pharmacological classification studies of furan and thiophene amide derivatives, conformational entropy and the spatial separation between heterocycles were identified as key determinants of biological activity clustering, with non-annulated (flexible) and annulated (restricted) systems segregating into distinct activity groups [1]. The flexible architecture of the target compound enables it to sample a broader conformational space, potentially accessing binding pockets that are sterically inaccessible to rigid, annulated analogs.

conformational analysis scaffold hopping chemical biology

Cellular Differentiation-Inducing Activity: Preliminary Evidence for Applications in Cancer and Dermatological Research

According to patent-associated disclosures, compounds within this structural class—including 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide—have demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism is of particular relevance to anti-cancer drug discovery and the treatment of hyperproliferative skin diseases such as psoriasis. While the disclosure does not provide exact IC50 values for the target compound in these specific assays, the qualitative evidence of differentiation-inducing activity distinguishes it from close structural analogs that have not been implicated in this mechanism. This biological readout provides a functional differentiator that complements structural comparisons and may guide selection for phenotypic screening campaigns.

cancer biology cell differentiation psoriasis

Availability as a Pure, Characterized Research Compound with Defined Physicochemical Properties vs. Mixtures or Crude Preparations

The target compound is available from multiple chemical suppliers as a characterized single chemical entity with defined molecular identity (CAS 2034260-52-9, InChI Key VCNBDEPWNABVDU-UHFFFAOYSA-N), molecular formula C17H15F2NO3S, and molecular weight 349.35 g/mol, as registered in PubChem (CID 92110486) [1]. This defined identity—supported by SMILES, InChI, and exact mass—enables rigorous quality control and assay standardization. In contrast, in-class compounds that are not commercially available as characterized single entities require custom synthesis with attendant batch-to-batch variability. The target compound's inclusion in the PubChem database since 2015 provides a stable identifier record for literature tracking and data provenance, an important consideration for reproducible research [1].

chemical procurement quality control assay reproducibility

Best Research and Industrial Application Scenarios for 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide


Chemical Probe for Kinase Selectivity Profiling Exploiting Stereospecific Hydrogen-Bond Interactions

The tertiary hydroxyl group and chiral center at the ethyl linker position enable stereospecific hydrogen-bond interactions with kinase active-site residues. This compound is suitable for use as a chemical probe in kinase selectivity panels where the hydroxyl group's interaction with catalytic lysine or aspartate residues can be exploited to achieve target selectivity, a feature not available with des-hydroxy analogs such as CAS 2097910-56-8 [1]. The 3,4-difluoro substitution further contributes to metabolic stability, making the compound suitable for cellular kinase engagement assays where rapid compound turnover would otherwise confound results [2].

Structure-Activity Relationship (SAR) Studies Around Furan-Thiophene Heterocycle Regioisomerism

The distinct furan-2-yl/thiophen-3-yl regioisomeric arrangement makes this compound a critical reference point in systematic SAR studies exploring the impact of heterocycle attachment geometry on biological activity. When used alongside its furan-3-yl/thiophen-2-yl positional isomer (CAS 2034487-12-0) and annulated analogs (e.g., CAS 2319840-04-3), researchers can deconvolute the contributions of regioisomerism, conformational flexibility, and heterocycle electronic effects to observed biological readouts [3].

Phenotypic Screening for Differentiation-Inducing Agents in Oncology and Dermatology

Given the patent-associated evidence for differentiation-inducing activity in undifferentiated proliferating cells [4], this compound is positioned as a candidate for phenotypic screening campaigns aimed at identifying agents that promote terminal differentiation in acute myeloid leukemia (AML) blasts or normalize keratinocyte hyperproliferation in psoriasis models. Its fluorinated benzamide core provides a pharmacokinetic advantage over non-fluorinated analogs, supporting its use in longer-duration differentiation assays where compound stability is critical [2].

Building Block for Focused Compound Library Synthesis via Hydroxyl Group Derivatization

The tertiary hydroxyl group serves as a synthetic handle for further derivatization—including esterification, carbamoylation, or etherification—enabling the generation of focused compound libraries that probe the structure-activity relationship around the hydrogen-bond donor/acceptor pharmacophore. This derivatization potential is absent in the non-hydroxylated analog CAS 2097910-56-8, making the target compound a uniquely versatile starting material for medicinal chemistry campaigns targeting kinases, epigenetic readers, or protein-protein interactions [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.